N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbutanamide is a chemical compound that has been widely researched for its potential applications in scientific research. This compound is also known as DMQX and is a potent antagonist of the AMPA receptor, which is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and memory formation.
科学的研究の応用
Anticancer Properties and Mechanisms
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbutanamide and related compounds have been studied for their potential anticancer properties. One research highlighted novel anticancer agents targeting topoisomerase I (TOP1), demonstrating potent cytotoxic activity against tumor cells. The study evaluated various analogs for their effectiveness in targeting TOP1 and found certain modifications that significantly enhanced their activity. This research provides a basis for developing new anticancer therapies by targeting specific molecular pathways (Ruchelman et al., 2004).
Antitumor Activities
Another study focused on the synthesis and evaluation of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure. These compounds were tested against various cancer cell lines, including human lung adenocarcinoma, cervical carcinoma, breast cancer, and osteosarcoma cells. The results showed that many compounds exhibited moderate to high levels of antitumor activities, comparable to or better than the control, 5-fluorouracil. This indicates the potential for these compounds as anticancer agents (Fang et al., 2016).
Binding Properties and Sigma-2 Receptor Probing
The compound and its derivatives have been evaluated for their binding properties to sigma-2 receptors, which play a role in cancer proliferation and neurodegeneration. One study synthesized conformationally flexible benzamide analogs, showing that certain derivatives have a high affinity for sigma-2 receptors. These findings are useful for developing ligands for studying sigma-2 receptors in various diseases (Xu et al., 2005).
Multidrug Resistance Reversal
Research into the reversal of multidrug resistance (MDR) has identified compounds that can sensitize cancer cells to chemotherapy by inhibiting the efflux of chemotherapeutic drugs. GF120918, a compound with structural similarities, effectively competes with known MDR inhibitors, suggesting that similar compounds could be developed to overcome chemotherapy resistance in cancer treatment (Hyafil et al., 1993).
Enantioselective Synthesis and Chemical Intermediates
The synthesis of chiral intermediates for drugs, like Ethyl(R)-2-hydroxy-4-phenylbutanate, involves the use of compounds related to N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbutanamide. These intermediates are crucial for developing ACE inhibitor drugs, demonstrating the compound's utility in synthesizing pharmacologically important molecules (Duan, 2009).
特性
IUPAC Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-11(2)9-16(21)19-8-7-12-10-13-14(23-3)5-6-15(24-4)17(13)20-18(12)22/h5-6,10-11H,7-9H2,1-4H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHACLRBKDSPROE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCCC1=CC2=C(C=CC(=C2NC1=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbutanamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。